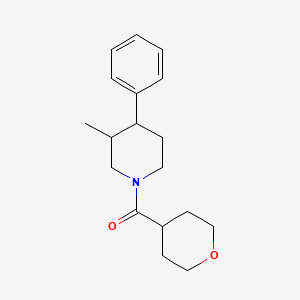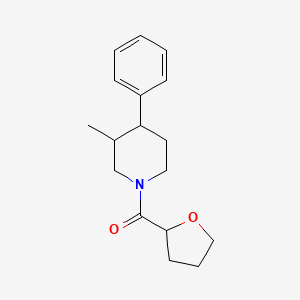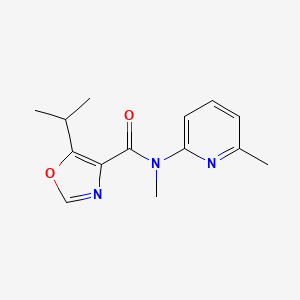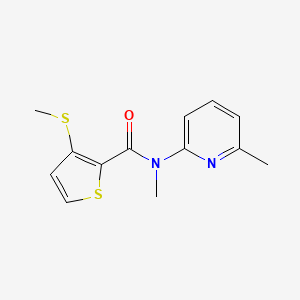
(3-Methyl-4-phenylpiperidin-1-yl)-(oxan-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methyl-4-phenylpiperidin-1-yl)-(oxan-4-yl)methanone, also known as MPPOM, is a chemical compound that has been the subject of scientific research due to its potential use in the development of new drugs. MPPOM is a piperidine derivative that has a unique chemical structure, which makes it a promising candidate for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of (3-Methyl-4-phenylpiperidin-1-yl)-(oxan-4-yl)methanone is not fully understood, but it is believed to involve the modulation of neurotransmitter release and the inhibition of voltage-gated ion channels. (3-Methyl-4-phenylpiperidin-1-yl)-(oxan-4-yl)methanone has been shown to enhance the release of dopamine and serotonin, which are neurotransmitters that play a key role in the regulation of mood, behavior, and cognition.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3-Methyl-4-phenylpiperidin-1-yl)-(oxan-4-yl)methanone are complex and varied. (3-Methyl-4-phenylpiperidin-1-yl)-(oxan-4-yl)methanone has been shown to have analgesic and anti-inflammatory effects, which are believed to be mediated by the modulation of neurotransmitter release and the inhibition of voltage-gated ion channels. (3-Methyl-4-phenylpiperidin-1-yl)-(oxan-4-yl)methanone has also been shown to have anticonvulsant effects, which are believed to be mediated by the inhibition of voltage-gated sodium channels. In addition, (3-Methyl-4-phenylpiperidin-1-yl)-(oxan-4-yl)methanone has been shown to have potential as a treatment for Parkinson's disease and other neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (3-Methyl-4-phenylpiperidin-1-yl)-(oxan-4-yl)methanone in lab experiments include its unique chemical structure, which makes it a promising candidate for the development of new drugs. (3-Methyl-4-phenylpiperidin-1-yl)-(oxan-4-yl)methanone has also been shown to have a wide range of pharmacological activities, which makes it a versatile tool for studying the mechanisms of action of various drugs. The limitations of using (3-Methyl-4-phenylpiperidin-1-yl)-(oxan-4-yl)methanone in lab experiments include its complex synthesis method, which requires specialized equipment and expertise. In addition, the mechanism of action of (3-Methyl-4-phenylpiperidin-1-yl)-(oxan-4-yl)methanone is not fully understood, which makes it difficult to interpret the results of lab experiments.
Direcciones Futuras
There are many potential future directions for the research on (3-Methyl-4-phenylpiperidin-1-yl)-(oxan-4-yl)methanone. One possible direction is the development of new drugs that are based on the chemical structure of (3-Methyl-4-phenylpiperidin-1-yl)-(oxan-4-yl)methanone. Another possible direction is the study of the mechanisms of action of (3-Methyl-4-phenylpiperidin-1-yl)-(oxan-4-yl)methanone, which could lead to the development of new treatments for various diseases. Finally, the study of the biochemical and physiological effects of (3-Methyl-4-phenylpiperidin-1-yl)-(oxan-4-yl)methanone could provide valuable insights into the workings of the nervous system and the development of new drugs.
Métodos De Síntesis
The synthesis of (3-Methyl-4-phenylpiperidin-1-yl)-(oxan-4-yl)methanone involves the reaction of 3-methyl-4-phenylpiperidin-4-ol with 4-bromobutanal in the presence of a base. The resulting product is then treated with an acid to yield (3-Methyl-4-phenylpiperidin-1-yl)-(oxan-4-yl)methanone. The synthesis of (3-Methyl-4-phenylpiperidin-1-yl)-(oxan-4-yl)methanone is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
(3-Methyl-4-phenylpiperidin-1-yl)-(oxan-4-yl)methanone has been the subject of extensive scientific research due to its potential use in the development of new drugs. (3-Methyl-4-phenylpiperidin-1-yl)-(oxan-4-yl)methanone has been found to have a wide range of pharmacological activities, including analgesic, anti-inflammatory, and anticonvulsant effects. (3-Methyl-4-phenylpiperidin-1-yl)-(oxan-4-yl)methanone has also been shown to have potential as a treatment for Parkinson's disease and other neurodegenerative disorders.
Propiedades
IUPAC Name |
(3-methyl-4-phenylpiperidin-1-yl)-(oxan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c1-14-13-19(18(20)16-8-11-21-12-9-16)10-7-17(14)15-5-3-2-4-6-15/h2-6,14,16-17H,7-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGDZRXRIBIAPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1C2=CC=CC=C2)C(=O)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methyl-4-phenylpiperidin-1-yl)-(oxan-4-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-pyrazin-2-ylmethanone](/img/structure/B7592272.png)
![(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-(5-methylpyrazin-2-yl)methanone](/img/structure/B7592285.png)
![(5-Chloro-2-propan-2-ylpyrimidin-4-yl)-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)methanone](/img/structure/B7592290.png)
![N-[[4-(3-methoxyphenyl)phenyl]methyl]-1-methyl-6-oxopyridine-3-carboxamide](/img/structure/B7592296.png)
![2-Azaspiro[4.5]decan-2-yl-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B7592304.png)
![5-(2-Azaspiro[4.5]decane-2-carbonyl)piperidin-2-one](/img/structure/B7592305.png)
![2-Azaspiro[4.5]decan-2-yl-(5-methylpyrazin-2-yl)methanone](/img/structure/B7592313.png)
![N-[3-(2,2-dimethylpropanoyl)thiophen-2-yl]acetamide](/img/structure/B7592325.png)
![N-methyl-N-(6-methylpyridin-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7592327.png)




